Fenhexamid

Botrytis cinerea Mycelial growth inhibition In vitro fungicide screening

Fenhexamid is the only commercial fungicide targeting 3-ketoreductase (Erg27) in ergosterol biosynthesis, ensuring no cross-resistance with dicarboximides, benzimidazoles, anilinopyrimidines, or phenylpyrroles. Essential for Botrytis resistance rotation programs in grapes, berries, and stone fruits. Its negative cross-resistance with fludioxonil enables alternating sprays to suppress both sensitive and resistant populations. Use at 1 µg/mL as a discriminatory dose to phenotype Botrytis isolates for informed procurement decisions. Not a primary Sclerotinia control agent.

Molecular Formula C14H17Cl2NO2
Molecular Weight 302.2 g/mol
CAS No. 126833-17-8
Cat. No. B1672505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenhexamid
CAS126833-17-8
Synonymsfenhexamid
KBR 2738
KBR-2738
KBR2738
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide
Molecular FormulaC14H17Cl2NO2
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl
InChIInChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)
InChIKeyVDLGAVXLJYLFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 20 mg/L at 20 °C
Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenhexamid (CAS 126833-17-8) Procurement Guide: Hydroxyanilide Fungicide for Botrytis and Related Pathogen Control


Fenhexamid (CAS 126833-17-8), also designated KBR 2738, is a narrow-spectrum hydroxyanilide fungicide introduced in 2000 [1]. It acts as a sterol biosynthesis inhibitor (SBI) by specifically targeting the 3-ketoreductase enzyme (Erg27) during the C-4 demethylation step of ergosterol biosynthesis [2]. Fenhexamid is primarily deployed as a protectant foliar application against Botrytis cinerea (gray mold) in grapes, berries, and stone fruits, and also demonstrates activity against Monilinia spp. and Sclerotinia spp. [3]. Its distinctive mechanism and resistance profile differentiate it from older botryticides such as dicarboximides, benzimidazoles, and anilinopyrimidines.

Why Fenhexamid Cannot Be Substituted with Generic Sterol Biosynthesis Inhibitors: Target Specificity and Cross-Resistance Profile


Fenhexamid's unique hydroxyanilide structure confers a specific mode of action distinct from other sterol biosynthesis inhibitors (e.g., triazoles, morpholines) and older botryticides [1]. It binds specifically to the 3-ketoreductase enzyme (Erg27), a target not shared by other fungicide classes [2]. Consequently, fenhexamid exhibits no cross-resistance with dicarboximides (iprodione, procymidone), benzimidazoles (benomyl, carbendazim), anilinopyrimidines (cyprodinil, pyrimethanil), or phenylpyrroles (fludioxonil) [3]. This distinct target engagement and lack of cross-resistance make generic substitution with other SBIs or broad-spectrum botryticides inappropriate for managing fenhexamid-sensitive populations and for resistance management strategies.

Fenhexamid Quantitative Evidence Guide: Comparator-Based Differentiation Data for Scientific Selection


In Vitro Potency Advantage: 50-Fold Lower Concentration Required for 100% Mycelial Growth Inhibition Compared to Pyrimethanil, Cyprodinil, and Hymexazole

Fenhexamid demonstrates a 50-fold greater in vitro potency than pyrimethanil, cyprodinil, and hymexazole against Botrytis cinerea mycelial growth. Fenhexamid achieved 100% inhibition at 0.5 ppm, whereas the comparators required 25 ppm to achieve the same endpoint [1]. Captan required 50 ppm [1]. This substantial potency differential highlights fenhexamid's intrinsic activity advantage at low concentrations, which may translate to lower field application rates and reduced environmental load when efficacy is equivalent.

Botrytis cinerea Mycelial growth inhibition In vitro fungicide screening

Cross-Resistance Profile: No Cross-Resistance with Dicarboximides, Benzimidazoles, Anilinopyrimidines, or Phenylpyrroles

Fenhexamid exhibits a unique cross-resistance profile: it shows no cross-resistance with fungicides from other chemical groups, including dicarboximides (iprodione, procymidone), benzimidazoles (benomyl, carbendazim), anilinopyrimidines (cyprodinil, pyrimethanil), or phenylpyrroles (fludioxonil) [1]. This lack of cross-resistance is attributed to fenhexamid's specific inhibition of 3-ketoreductase (Erg27), a target not engaged by these other fungicide classes [2]. In contrast, iprodione-resistant populations have shown weak positive cross-resistance with fenhexamid in some studies, but fenhexamid-resistant strains remain fully sensitive to carbendazim, fludioxonil, and pyraclostrobin [3].

Fungicide resistance management Botrytis cinerea Cross-resistance patterns

Collateral Sensitivity: Fenhexamid-Resistant Strains Exhibit Increased Sensitivity to Fludioxonil (EC50 Ratio 0.2–0.6)

Fenhexamid-resistant strains of Botrytis cinerea exhibit collateral sensitivity—an increased sensitivity—to the phenylpyrrole fungicide fludioxonil and the dicarboximide iprodione. The EC50 ratios for fludioxonil against fenhexamid-resistant strains range from 0.2 to 0.6, indicating that these resistant mutants are 1.7- to 5-fold more sensitive to fludioxonil than wild-type strains [1]. This phenomenon is not observed with other fungicide classes and provides a unique management advantage: fenhexamid resistance can be mitigated by alternating or tank-mixing with fludioxonil or iprodione.

Collateral sensitivity Negative cross-resistance Fludioxonil

Baseline Sensitivity Threshold: EC50 < 0.1 μg/mL Defines Sensitive Isolates; Resistance Monitoring Essential for Procurement Decisions

Field monitoring studies establish a baseline EC50 of approximately 0.03 μg/mL for fenhexamid-sensitive Botrytis cinerea isolates [1]. Isolates with EC50 ≥ 0.1 μg/mL are classified as putatively resistant, and those with EC50 > 50 μg/mL as highly resistant [2]. In California, 90% of grape isolates remained sensitive (EC50 < 1 μg/mL), but pistachio isolates displayed higher resistance frequencies [2]. Fenhexamid formulations applied at 600 mg/L provided effective control of isolates with EC50 ≤ 0.15 μg/mL but failed against isolates with EC50 of 0.32 or 62.5 μg/mL [1].

Fenhexamid resistance monitoring EC50 baseline Botrytis cinerea

Field Efficacy Limitation: Fenhexamid Provides Lower Disease Control (27.3%) on Sclerotinia minor Lettuce Drop Compared to Boscalid and Fluazinam

In field trials for lettuce drop caused by Sclerotinia minor, fenhexamid applied at 842 g AI/ha provided only 27.3% disease control, significantly lower than the control achieved with boscalid and fluazinam [1]. Boscalid and fluazinam provided the highest level of disease control, significantly greater than that achieved with fenhexamid, fludioxonil, and vinclozolin [2]. For Sclerotinia sclerotiorum, fenhexamid's control was even lower at 13.9% [1]. This indicates that fenhexamid is not the optimal choice for Sclerotinia diseases and should be reserved for Botrytis or Monilinia control.

Sclerotinia minor Lettuce drop Field efficacy comparison

Fenhexamid Application Scenarios: Where Scientific Evidence Supports Its Selection Over Alternatives


Botrytis cinerea Control in Grapes and Berries: Fenhexamid as a Resistance Management Tool in Rotation Programs

Fenhexamid's unique target site (3-ketoreductase) and lack of cross-resistance with dicarboximides, benzimidazoles, anilinopyrimidines, and phenylpyrroles [1] make it an essential component in fungicide rotation programs for Botrytis control in grapes, strawberries, and other berries. Field trials demonstrate that fenhexamid applied at 750–1000 g a.i./ha provides disease control at least equivalent to commercial standards [2]. Its high in vitro potency (100% mycelial inhibition at 0.5 ppm vs. 25 ppm for pyrimethanil) [3] supports its use in low-rate applications, reducing chemical load while maintaining efficacy against sensitive populations.

Resistance Monitoring and Baseline Sensitivity Assessment: Using Fenhexamid as a Discriminatory Dose Tool

The well-defined EC50 threshold for fenhexamid resistance (≥0.1 μg/mL) [4] enables its use as a discriminatory dose tool in resistance monitoring programs. Laboratories can employ fenhexamid at 1 μg/mL to differentiate sensitive (HydS), low-resistant (HydLR), and highly resistant (HydHR) phenotypes [5]. This application is critical for making informed procurement decisions: if local monitoring reveals >10% of isolates with EC50 > 1 μg/mL, fenhexamid should not be relied upon as a standalone Botrytis control agent.

Sclerotinia minor Management in Lettuce: Fenhexamid as a Secondary Option Where Boscalid or Fluazinam Are Not Available

Field data indicate fenhexamid provides only 27.3% control of lettuce drop caused by Sclerotinia minor, significantly less than boscalid and fluazinam [6]. Therefore, fenhexamid is not recommended as a primary Sclerotinia control agent. However, in situations where boscalid or fluazinam are unavailable (e.g., due to supply constraints, cost, or local resistance to SDHIs), fenhexamid may offer some level of suppression, albeit limited. Its use in this context should be reserved for integrated programs rather than as a standalone solution.

Management of Fludioxonil-Resistant Botrytis Populations: Exploiting Collateral Sensitivity

Fenhexamid-resistant Botrytis cinerea strains exhibit collateral sensitivity to fludioxonil, with EC50 ratios of 0.2–0.6 (1.7- to 5-fold increased sensitivity) [7]. Conversely, fludioxonil-resistant strains may be effectively controlled by fenhexamid. This negative cross-resistance creates a unique opportunity for alternating or tank-mixing fenhexamid with fludioxonil to manage both sensitive and resistant subpopulations simultaneously, enhancing the durability of both fungicides in commercial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenhexamid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.